molecular formula C12H24O3 B14422322 2-(1-Ethoxyethoxy)-3-methylhept-5-EN-1-OL CAS No. 84906-51-4

2-(1-Ethoxyethoxy)-3-methylhept-5-EN-1-OL

Cat. No.: B14422322
CAS No.: 84906-51-4
M. Wt: 216.32 g/mol
InChI Key: DAMBHTPQHOIUPE-UHFFFAOYSA-N
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Description

2-(1-Ethoxyethoxy)-3-methylhept-5-EN-1-OL is an organic compound that belongs to the class of ethers It is characterized by the presence of an ethoxyethoxy group attached to a heptene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethoxyethoxy)-3-methylhept-5-EN-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-methylhept-5-en-1-ol with ethyl vinyl ether in the presence of an acid catalyst such as pyridinium p-toluenesulfonate (PPTS). The reaction typically takes place in a solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethoxyethoxy)-3-methylhept-5-EN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

2-(1-Ethoxyethoxy)-3-methylhept-5-EN-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Ethoxyethoxy)-3-methylhept-5-EN-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethoxyethoxy group may enhance the compound’s solubility and facilitate its transport across biological membranes. Additionally, the presence of the double bond in the heptene backbone allows for potential interactions with reactive species, influencing the compound’s reactivity and biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Ethoxyethoxy)-2-methylpropane
  • 2-(1-Ethoxyethoxy)propanoic acid
  • 2,3-Epoxy-1-(1-ethoxyethoxy)propane

Uniqueness

2-(1-Ethoxyethoxy)-3-methylhept-5-EN-1-OL is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The combination of the ethoxyethoxy group and the heptene backbone differentiates it from other similar compounds, making it valuable for specific applications in research and industry .

Properties

CAS No.

84906-51-4

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

2-(1-ethoxyethoxy)-3-methylhept-5-en-1-ol

InChI

InChI=1S/C12H24O3/c1-5-7-8-10(3)12(9-13)15-11(4)14-6-2/h5,7,10-13H,6,8-9H2,1-4H3

InChI Key

DAMBHTPQHOIUPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC(CO)C(C)CC=CC

Origin of Product

United States

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